1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

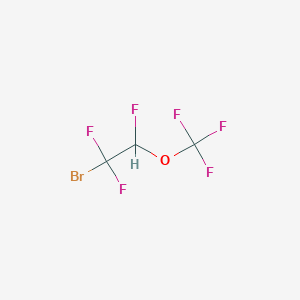

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3HBrF6O. It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups, making it a compound of interest in various chemical and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Analyse Chemischer Reaktionen

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, leading to the formation of corresponding substituted products.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

Medicine: It is explored for its potential use in the development of novel drugs, particularly those targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity and binding affinity, allowing it to modulate the activity of specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane can be compared with other fluorinated compounds such as:

1-Bromo-2-(trifluoromethoxy)ethane: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.

1,1,2-Trifluoro-2-(trifluoromethoxy)ethanol: The hydroxyl group in place of the bromine atom makes it more suitable for certain chemical transformations.

2-Bromoethyl trifluoromethyl ether: Another related compound with distinct properties and uses in organic synthesis.

Biologische Aktivität

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS No. 2356-55-0) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of multiple fluorine atoms and a bromine atom, influences its chemical reactivity and biological activity. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

The molecular formula of this compound is C3HBrF6O, with a molecular weight of 192.96 g/mol. The compound is a colorless liquid at room temperature with a density of approximately 1.674 g/mL and a flash point of 110 °C. Its structural formula can be represented as follows:

- SMILES : BrCCOC(F)(F)F

- InChI : InChI=1S/C3H4BrF3O/c4-1-2-8-3(5,6)7/h1-2H2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their unique electronic properties and lipophilicity. A study highlighted the effectiveness of similar trifluoromethyl-containing compounds against various bacterial strains, suggesting that this compound may possess comparable activity.

Case Studies

Several case studies have investigated the biological implications of halogenated compounds similar to this compound:

- Study on Antibacterial Properties : A comparative study demonstrated that compounds with trifluoromethyl groups showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 10 to 50 µM, indicating promising potential for further development in antimicrobial therapies.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 20 |

| This compound | TBD | TBD |

The proposed mechanism of action for halogenated compounds includes disruption of bacterial cell membranes and interference with metabolic pathways. The presence of bromine and trifluoromethyl groups enhances lipophilicity, allowing better penetration through lipid membranes.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Preliminary hazard classifications indicate that this compound may be harmful upon inhalation or skin contact (Hazard Statements: H301-H311-H315-H319-H331-H335). Further studies are necessary to fully elucidate its safety profile in biological systems.

Eigenschaften

IUPAC Name |

1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXAVKTUMSCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382622 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-55-0 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.